N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at the 4-position and a furan-2-carboxamide moiety at the 2-position. The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and antimicrobial enzymes .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWSRGXUNCLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-amino-4-(methylthio)benzothiazole. The reaction is carried out in the presence of coupling agents such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and a base like lutidine in a solvent such as dry dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, spectral, and functional differences between N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide and related compounds.
Table 1: Comparison of Structural and Functional Properties
Structural and Electronic Differences
- Benzothiazole vs. Thiadiazole/Thiazole Cores: The benzo[d]thiazole core in the target compound offers extended π-conjugation compared to 1,3,4-thiadiazole derivatives (e.g., ), enhancing binding to aromatic-rich enzyme pockets.
- Furan vs. Pyridine/Phenyl Substituents : The furan-2-carboxamide group provides a hydrogen-bond acceptor (O atom) distinct from the pyridinyl group in ’s compounds, which may favor interactions with polar residues in target proteins .
- Mono- vs.
Spectral Characterization
- IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with the strong C=O absorption (1660–1680 cm⁻¹) observed in carboxamide-containing compounds like the target .
- NMR Analysis : The methylthio group in the target compound would exhibit a distinct ¹H-NMR signal at ~2.5 ppm (singlet), differentiating it from halogen-substituted analogs (e.g., 4-fluorophenyl in , δ ~7.2 ppm) .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a furan ring fused with a benzo[d]thiazole moiety, characterized by the presence of a methylthio group. This unique structure contributes to its reactivity and biological activity. The general formula can be represented as:
Key Structural Features:
- Furan ring
- Benzo[d]thiazole moiety
- Methylthio group
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32 |
| Escherichia coli | Antibacterial | 64 |
| Candida albicans | Antifungal | 42 |
2. Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the activation of p53, a crucial tumor suppressor protein . In vivo models have shown efficacy in reducing tumor growth in colon cancer models.
Case Study:
In a recent study, the compound was tested on human colon cancer cell lines, resulting in a significant reduction of cell viability at concentrations above 10 µM. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
3. Anti-inflammatory Effects
Similar compounds in the benzothiazole class are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action reduces the production of prostaglandins, which are mediators of inflammation .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in inflammatory processes.
- Receptor Modulation: It may also interact with cellular receptors that mediate signaling pathways related to cancer progression and inflammation.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the methylthio group or the introduction of additional functional groups have been explored to improve potency and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
